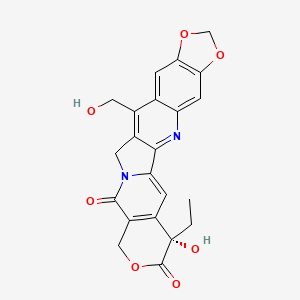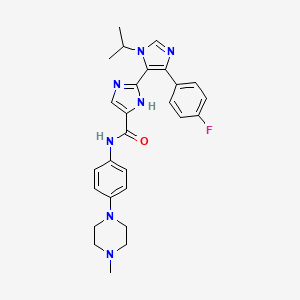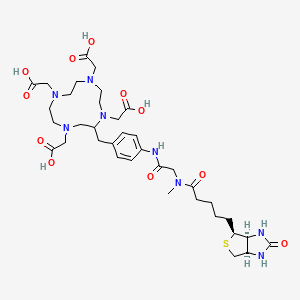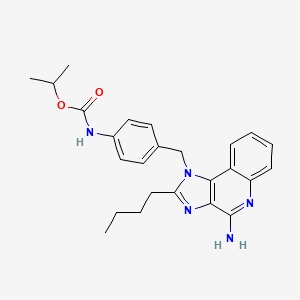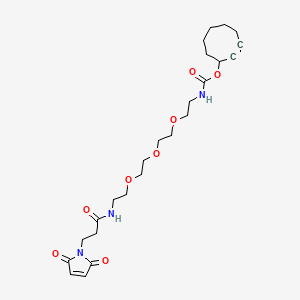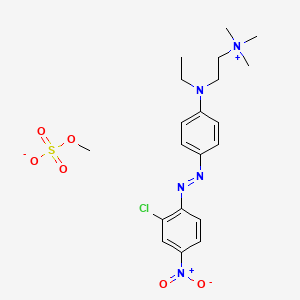
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)-N,N,N-trimethylethanaminium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cationic red GTL is a versatile dye widely used in various scientific and industrial applications. It is known for its vibrant red color and its ability to bind to negatively charged surfaces, making it useful in a range of fields from textile dyeing to biological research.
准备方法
Synthetic Routes and Reaction Conditions
Cationic red GTL is typically synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process often involves the use of strong acids and bases to facilitate the formation of the desired dye compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of cationic red GTL involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through processes such as crystallization and filtration to remove any impurities. The final product is often dried and ground into a fine powder for ease of use in various applications .
化学反应分析
Types of Reactions
Cationic red GTL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Cationic red GTL can also be reduced, which may alter its color and binding properties.
Substitution: The dye can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving cationic red GTL include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of cationic red GTL depend on the specific type of reaction. For example, oxidation may produce different colored compounds, while reduction can lead to colorless or differently colored products. Substitution reactions can result in the formation of new dye compounds with altered properties .
科学研究应用
Cationic red GTL is used in a wide range of scientific research applications, including:
Chemistry: It is used as a staining agent to visualize chemical reactions and processes.
Biology: The dye is employed in cell staining to observe and analyze cell structures and functions.
Medicine: Cationic red GTL is used in diagnostic procedures to detect and monitor various biological molecules and pathogens.
作用机制
The mechanism of action of cationic red GTL involves its ability to bind to negatively charged surfaces, such as cell membranes and other biological structures. This binding is facilitated by the positive charge on the dye molecule, which interacts with the negative charges on the target surfaces. The dye can also generate reactive oxygen species under certain conditions, which can lead to the oxidation of target molecules .
相似化合物的比较
Cationic red GTL is unique in its ability to bind strongly to negatively charged surfaces and its vibrant red color. Similar compounds include:
Safranine T: Another cationic dye used for similar applications but with different binding properties.
Methylene Blue: A cationic dye with a blue color, used in various staining and diagnostic applications.
Cationic red GTL stands out due to its specific binding affinity and color properties, making it a valuable tool in both scientific research and industrial applications.
属性
CAS 编号 |
14254-17-2 |
|---|---|
分子式 |
C19H25ClN5O2.CH3O4S C20H28ClN5O6S |
分子量 |
502.0 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H25ClN5O2.CH4O4S/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
NUSZYOCSDMLOQE-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


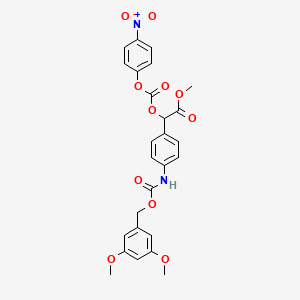
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)

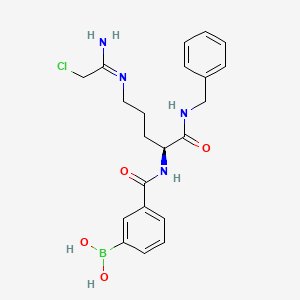
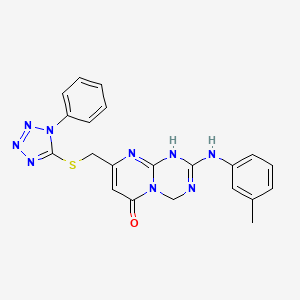
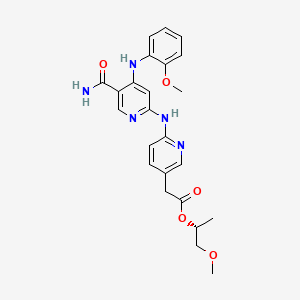
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

